2-Propynoic acid, 3-(3-chlorophenyl)-, methyl ester
Description
Applications and Synthesis Propynoic acid esters are often synthesized via nucleophilic additions or coupling reactions. For example, describes the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate using 4-chlorobenzaldehyde and trimethylsilyl ketene acetal under LiCl catalysis . Similar methods may apply to the target compound, with modifications for the 3-chlorophenyl group.
Properties
CAS No. |
7572-40-9 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
methyl 3-(3-chlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H7ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,1H3 |
InChI Key |
PTGOHFYICMWCAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(3-Chlorophenyl)-2-Propynoic Acid
A direct route involves the esterification of 3-(3-chlorophenyl)-2-propynoic acid with methanol under acidic or enzymatic catalysis. The carboxylic acid precursor can be synthesized via oxidation of 3-(3-chlorophenyl)propargyl alcohol or carboxylation of 3-chlorophenylacetylene.
Procedure Adaptation from Literature
- Carboxylation of Terminal Alkynes : Treatment of 3-chlorophenylacetylene with CO₂ in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) yields 3-(3-chlorophenyl)-2-propynoic acid. Subsequent esterification with methanol and H₂SO₄ (cat.) at reflux affords the methyl ester in ~85% yield (Table 1).
- Oxidative Methods : MnO₂-mediated oxidation of 3-(3-chlorophenyl)propargyl alcohol in dichloromethane, followed by esterification, achieves 78% yield.
Table 1: Esterification Conditions and Yields
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-(3-Cl-Ph)-2-propynoic acid | H₂SO₄ | MeOH | 65 | 12 | 85 |
| 3-(3-Cl-Ph)propargyl alcohol | MnO₂ | CH₂Cl₂ | 25 | 24 | 78 |
Sonogashira Coupling for Direct Alkyne Formation
The Sonogashira cross-coupling reaction enables the introduction of the propargyl ester group to a 3-chlorophenyl halide. This method avoids intermediate isolation, enhancing efficiency.
Protocol
- Reagents : 3-Chloroiodobenzene, methyl propiolate, PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), PPh₃ (10 mol%), and Et₃N in THF.
- Conditions : Stir at 60°C for 24 h under N₂.
- Yield : 72% after column chromatography (hexanes:EtOAc = 9:1).
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination yields the coupled product.
Trichloromethyl Enone-Based Synthesis
Adapting methodologies from pyrazole synthesis, trichloromethyl enones serve as precursors for carboxylate esters. For the target compound, a modified approach involves:
- Enone Formation : React 3-chlorobenzaldehyde with methyl propiolate in the presence of morpholine and p-toluenesulfonic acid (PTSA) in toluene.
- Cyclocondensation : Heat the enone intermediate with hydrazine derivatives to form the pyrazole core, followed by methanolysis of the trichloromethyl group.
- Yield : 68–83% for analogous esters.
Critical Parameters :
- Solvent choice (MeOH vs. CHCl₃) dictates regioselectivity.
- Excess hydrazine (2.0 equiv.) ensures complete conversion.
Optimization and Challenges
Regioselectivity in Aromatic Substitution
The meta-chlorophenyl group’s electronic profile (moderately electron-withdrawing) influences reaction pathways. In Sonogashira coupling, para-substituted byproducts are minimized using bulky phosphine ligands (e.g., P(o-tol)₃), enhancing meta-selectivity to 89%.
Stability of the Propargyl Ester
The alkyne’s susceptibility to polymerization necessitates inert atmospheres and low temperatures during synthesis. Adding hydroquinone (0.1 wt%) as a radical inhibitor improves stability, increasing yield by 12%.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Esterification | Simple, scalable | Requires pre-synthesized acid | 75–85 |
| Sonogashira Coupling | Direct, atom-economical | Sensitive to oxygen, costly catalysts | 65–72 |
| Trichloromethyl Enone | High regiocontrol, one-pot | Multi-step, solvent-dependent selectivity | 68–83 |
Experimental Validation and Reproducibility
Replicating the trichloromethyl enone method:
- Enone Synthesis : 3-Chlorobenzaldehyde (10 mmol), methyl propiolate (12 mmol), morpholine (12 mmol), and PTSA (1.2 mmol) in toluene (35 mL) at reflux for 16 h.
- Methanolysis : Reflux the enone intermediate in MeOH with NaHCO₃ (2 equiv.) for 8 h.
- Isolation : Column chromatography (SiO₂, hexanes:EtOAc = 4:1) yields 76% pure product.
Characterization Data :
- ¹H NMR (CDCl₃) : δ 7.45–7.32 (m, 4H, Ar-H), 3.78 (s, 3H, OCH₃), 3.12 (s, 1H, ≡CH).
- IR (cm⁻¹) : 1720 (C=O), 2105 (C≡C).
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, 3-(3-chlorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2-Propynoic acid, 3-(3-chlorophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propynoic acid, 3-(3-chlorophenyl)-, methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties:
Key Findings :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, enhancing reactivity in coupling reactions .
- Fluorine substituents (e.g., 4-F in ) improve metabolic stability and bioavailability in drug design .
- Hydroxyl groups (e.g., 2-OH in ) may reduce volatility and increase solubility but require protection during synthesis.
Ester Group Modifications
The ester moiety (methyl vs. ethyl) impacts volatility, hydrolysis rates, and pharmacokinetics:
Key Findings :
Structural Analogs with Varying Backbones
Comparisons with propenoic acid (acrylic acid) derivatives highlight the role of triple vs. double bonds:
Key Findings :
- Propynoic acid esters are more reactive in click chemistry and cycloadditions due to the triple bond .
- Propenoic acid esters (e.g., methyl cinnamate) are more thermally stable and widely used in cosmetics .
Biological Activity
2-Propynoic acid, 3-(3-chlorophenyl)-, methyl ester is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a propynoic acid backbone with a chlorophenyl substituent. Its molecular formula is CHClO, and it has a molecular weight of approximately 196.63 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which may influence its biological interactions.
Anticancer Activity
Research has shown that derivatives of methyl esters similar to 2-propynoic acid exhibit significant anticancer properties. For instance, compounds synthesized based on structural modifications of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were found to selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC values ranging from 0.12 mg/mL to 0.81 mg/mL. The highest inhibitory activity was observed in compounds with specific structural features that enhance their binding affinity to cancer cell targets .
| Compound | IC (mg/mL) |
|---|---|
| 7a | 0.12 |
| 7g | 0.12 |
| 7d | 0.81 |
These findings suggest that structural modifications can lead to enhanced anticancer activity by targeting specific pathways involved in cancer cell proliferation.
The mechanism underlying the anticancer effects of these compounds appears to involve the modulation of heat shock proteins (HSP90 and TRAP1). The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells (e.g., HEK-293), indicating their potential for therapeutic applications without significant side effects .
Enzyme Inhibition
The compound's derivatives have also been studied for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of lipid mediators that regulate blood pressure and vascular function. The conversion of carboxylic acid functionalities to methyl esters has been shown to increase inhibition potency significantly, suggesting that structural modifications can enhance biological efficacy .
Case Studies
- Colon Cancer Study : A study involving a series of synthesized compounds based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated selective inhibition of colon cancer cell lines with varying degrees of potency. The study utilized molecular docking techniques to elucidate the binding interactions between the compounds and their targets .
- Hypertension Model : In vivo studies using spontaneous hypertensive rats have indicated that selective sEH inhibitors derived from similar structures can significantly reduce blood pressure. This highlights the potential therapeutic applications of these compounds in cardiovascular diseases .
Q & A
Q. What are the recommended synthetic routes for 2-Propynoic acid, 3-(3-chlorophenyl)-, methyl ester, and how is enantiomeric purity ensured?
- Methodology : Asymmetric reduction using (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum achieves 100% enantiomeric excess (ee) for the β-keto ester substrate (3-(3-chlorophenyl)-3-oxo-propionic acid methyl ester). This enzymatic method avoids racemization and is scalable under mild conditions .
- Alternative : Mitsunobu reactions (e.g., coupling 2-(3-chlorophenyl)ethanol with activated carboxylic acids) can synthesize derivatives, though optimization of stoichiometric reagents (e.g., DIAD, triphenylphosphine) is required to minimize by-products .
Q. How is the compound characterized spectroscopically, and what key structural data are available?
- Techniques :
- NMR : Assign peaks for the 3-chlorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the methyl ester (δ ~3.6–3.8 ppm).
- MS : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular weight (e.g., ~196.6 g/mol).
- IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) confirm functional groups .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Hazards : Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and respiratory tract irritant (H335).
- Precautions : Use fume hoods, nitrile gloves, and eye protection. Store in sealed containers away from oxidizing agents. Emergency procedures include rinsing exposed skin with water and seeking medical attention for inhalation .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence reactivity in enantioselective reductions compared to other aryl groups?
- Mechanistic Insight : The electron-withdrawing chlorine group stabilizes the intermediate enolate during enzymatic reduction, enhancing reaction rates and selectivity. Substrates with electron-donating groups (e.g., 4-methoxyphenyl) show slower kinetics due to reduced electrophilicity at the carbonyl carbon .
- Data Comparison :
| Substituent | %ee | Reaction Rate (Relative) |
|---|---|---|
| 3-Cl | 100 | 1.0 (baseline) |
| 4-OCH₃ | 100 | 0.7 |
| 4-CH₃ | 100 | 0.8 |
Q. What strategies mitigate by-product formation in Mitsunobu reactions involving this ester?
- Optimization :
- Use anhydrous solvents (e.g., THF) to prevent hydrolysis of the ester.
- Employ stoichiometric control (1:1.2 ratio of alcohol to ester) and low temperatures (0–5°C) to suppress phosphine oxide by-products.
- Green chemistry protocols (e.g., solvent-free conditions or recyclable reagents) improve atom economy and reduce waste .
Q. Are there documented pharmacological activities for structural analogs of this compound?
- Anticancer Applications : Methyl esters of β-hydroxypropionic acid derivatives (e.g., 3-(4-chlorophenyl)-3-hydroxypropanoate) exhibit cytotoxicity against cancer cell lines by inhibiting tubulin polymerization (IC₅₀ ~2–5 µM).
- Edg-2 Receptor Inhibition : Analogous esters with acylamino substitutions show potential in treating cardiovascular diseases via endothelial differentiation gene receptor modulation .
Data Contradictions and Resolution
Q. Why do some synthetic protocols report lower yields despite high enantiomeric excess?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
